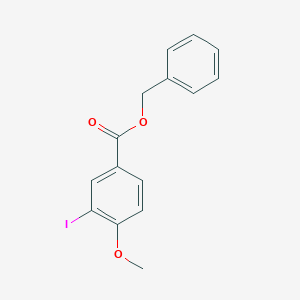![molecular formula C23H23NO2 B250185 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide](/img/structure/B250185.png)
2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, materials science, and catalysis. BISA is a white crystalline powder that is soluble in organic solvents and has a melting point of 144-146°C.
Mécanisme D'action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide is not fully understood. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In fluorescent probe studies, this compound has been shown to bind to amyloid fibrils and form a complex that emits fluorescence. In catalysis studies, this compound has been shown to act as a chiral ligand and form a complex with a metal ion, which can then catalyze a specific organic reaction.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well tolerated in animal studies. In anticancer studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In fluorescent probe studies, this compound has been shown to selectively bind to amyloid fibrils and emit fluorescence. In catalysis studies, this compound has been shown to enhance the selectivity and efficiency of organic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide is its versatility in various fields of research. This compound can be used as a ligand in the synthesis of MOFs, a fluorescent probe for detecting amyloid fibrils, and a chiral ligand for catalyzing organic reactions. Another advantage of this compound is its low toxicity and high stability. However, one limitation of this compound is its relatively low yield in synthesis, which can limit its availability for research.
Orientations Futures
There are several future directions for research on 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide. In the field of medicine, further studies are needed to explore the anticancer potential of this compound and its mechanism of action. In materials science, further studies are needed to optimize the synthesis of this compound-based MOFs for gas storage and separation. In catalysis studies, further studies are needed to explore the potential of this compound as a chiral ligand for catalyzing a wider range of organic reactions. Additionally, further studies are needed to explore the potential of this compound for other applications, such as sensing and imaging.
Méthodes De Synthèse
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide involves the reaction of 4-bromophenyl 2-mesitylacetyl chloride with 4-hydroxybiphenyl in the presence of triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield this compound. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. This compound has also been studied for its potential use as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C23H23NO2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(4-phenylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23NO2/c1-16-13-17(2)23(18(3)14-16)24-22(25)15-26-21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,24,25) |
Clé InChI |
BHBTZEXRUJPNAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250119.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
![2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B250124.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
